molecular formula C22H19FN2O4 B11605134 ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11605134
M. Wt: 394.4 g/mol
InChI Key: KHNNBBIBDXUCBR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(4-bromophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H19FN2O4/c1-3-28-22(26)19-18(13-4-8-15(23)9-5-13)17(12-24)21(25)29-20(19)14-6-10-16(27-2)11-7-14/h4-11,18H,3,25H2,1-2H3

InChI Key

KHNNBBIBDXUCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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